2,4,6-Trimethylbenzylzinc chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

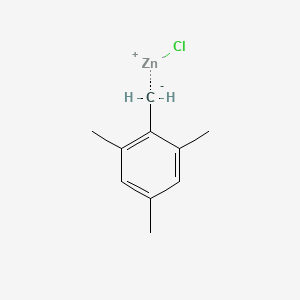

2,4,6-Trimethylbenzylzinc chloride is an organozinc compound that features a benzene ring substituted with three methyl groups and a zinc chloride moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylbenzylzinc chloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

2,4,6-Trimethylbenzyl chloride+Zn→2,4,6-Trimethylbenzylzinc chloride

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

化学反応の分析

Types of Reactions

2,4,6-Trimethylbenzylzinc chloride can undergo various types of chemical reactions, including:

Nucleophilic substitution: The zinc chloride moiety can act as a nucleophile, participating in substitution reactions with electrophiles.

Transmetalation: This compound can transfer its organic group to other metals, facilitating the formation of new organometallic compounds.

Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF.

Transmetalation: Reagents such as palladium or nickel catalysts are often used to facilitate the transfer of the organic group.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmospheres.

Major Products Formed

Nucleophilic substitution: The major products are substituted benzyl derivatives.

Transmetalation: New organometallic compounds are formed.

Coupling Reactions: The major products are biaryl or diaryl compounds.

科学的研究の応用

2,4,6-Trimethylbenzylzinc chloride has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.

Material Science: It is employed in the preparation of advanced materials with specific properties.

Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.

作用機序

The mechanism of action of 2,4,6-Trimethylbenzylzinc chloride involves the interaction of the zinc center with electrophiles or other metal centers. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds through nucleophilic attack or transmetalation processes. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or metal center.

類似化合物との比較

Similar Compounds

2,4,6-Trimethylbenzyl chloride: This compound is a precursor in the synthesis of 2,4,6-Trimethylbenzylzinc chloride.

2,4,6-Trimethylbenzoyl chloride: Another related compound used in organic synthesis.

Benzylzinc chloride: A simpler analog without the methyl substitutions on the benzene ring.

Uniqueness

This compound is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a significant role.

生物活性

2,4,6-Trimethylbenzylzinc chloride is an organozinc compound that has garnered attention in organic synthesis and biological research due to its unique properties. This article explores its biological activity, including cytotoxicity, gene expression modulation, and potential therapeutic applications.

This compound is synthesized from 2,4,6-trimethylbenzoyl chloride and zinc reagents. It has a molecular formula of C10H11ClZn and is characterized by its electrophilic properties, making it useful in various chemical reactions.

Cytotoxicity

Research indicates that zinc compounds can exhibit significant cytotoxic effects depending on concentration and exposure duration. A study on zinc chloride (a related compound) showed that cytotoxicity was most pronounced within the first 12 hours of exposure in human keratinocyte cells (HaCaT) at concentrations ranging from 1 to 800 µg/mL. The effective concentration (EC50) values decreased significantly with time, indicating a time-dependent response to zinc exposure .

| Exposure Time (h) | EC50 (µg/mL) |

|---|---|

| 3 | >90% lower than 12h |

| 12 | Varies significantly |

| 24 | Minimal change |

Gene Expression Modulation

Zinc ions are known to influence gene expression related to oxidative stress and cellular proliferation. In the previously mentioned study, several genes associated with glycoprotein synthesis and oxidative stress were upregulated in response to zinc exposure. Notably, genes such as superoxide dismutase 1 (SOD1), catalase (CAT), and transforming growth factor beta 1 (TGFB1) showed increased expression levels by at least 1.9-fold compared to controls .

The biological activity of organozinc compounds like this compound is attributed to their ability to interact with biological macromolecules. Zinc acts as a catalytic and structural component in numerous proteins and is crucial for maintaining cellular functions. It has been shown to exert protective effects against reactive oxygen species (ROS) by stabilizing metallothioneins, which play a role in cellular defense mechanisms .

Case Studies

A recent case study focused on the electrophilic amination reactions involving organozinc compounds demonstrated the versatility of zinc reagents in synthesizing biologically relevant molecules without the need for transition-metal catalysts. The reactions yielded products with high chemoselectivity and efficiency, showcasing the potential applications of zinc-based compounds in medicinal chemistry .

Therapeutic Implications

Zinc's role in promoting mucosal barrier integrity and enhancing immune responses suggests that organozinc compounds could be explored for therapeutic applications in treating conditions related to zinc deficiency or oxidative stress-related diseases . Furthermore, ongoing research into the biocompatibility and safety profiles of organozinc compounds may pave the way for their use in drug development.

特性

IUPAC Name |

chlorozinc(1+);2-methanidyl-1,3,5-trimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.ClH.Zn/c1-7-5-8(2)10(4)9(3)6-7;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNMVNJKHIHKGU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[CH2-])C.Cl[Zn+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。